molecular formula C15H16ClN3OS B11403500 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11403500
M. Wt: 321.8 g/mol
InChI Key: CASKUWHMOYADPH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with:

  • Chlorine at position 5 (electron-withdrawing group).
  • Carboxamide linked to a 2,4-dimethylphenyl group at position 4 (providing steric bulk and lipophilicity).

Its molecular formula is C₁₅H₁₆ClN₃OS, with a molecular weight of 329.83 g/mol (calculated).

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3OS/c1-4-21-15-17-8-11(16)13(19-15)14(20)18-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

CASKUWHMOYADPH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Addition of the Ethylsulfanyl Group: This can be introduced via a thiolation reaction using ethylthiol.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of pyrimidines are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.

Medicine

Pyrimidine derivatives are known for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. This compound may be studied for its potential therapeutic applications.

Industry

In the industrial sector, pyrimidine compounds are used in the development of agrochemicals, dyes, and advanced materials. This compound could find applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights structural differences among analogs:

Compound Name / CAS No. R1 (Carboxamide Substituent) R2 (Position 2 Substituent) Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethylphenyl Ethylsulfanyl 329.83 High lipophilicity, steric hindrance
838813-98-2 4-Sulfamoylphenyl (2,6-dimethylpyrimidinyl-linked) Ethylsulfanyl 512.02 Enhanced polarity, potential sulfonamide interactions
873082-64-5 2-(4-Sulfamoylphenyl)ethyl 4-Fluorobenzylsulfanyl 474.96 Fluorine-induced metabolic stability
873080-25-2 4-Chlorobenzyl + Furan-2-ylmethyl Ethylsulfonyl 419.94 Sulfonyl group (oxidized thioether)
835895-77-7 2-Methoxyphenyl Ethylsulfanyl 353.82 Methoxy enhances electron donation
880396-07-6 2,5-Dimethoxyphenyl Ethylsulfanyl 353.82 Dual methoxy groups for H-bonding
5-Chloro-N-[4-(Difluoromethoxy)phenyl]... 4-Difluoromethoxyphenyl Ethylsulfanyl 373.84 Fluorine improves bioavailability

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., sulfamoyl in or difluoromethoxy in ). This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, chlorine (target compound) withdraws electrons, altering reactivity.
  • Metabolic Stability : Fluorine () and sulfonyl () substituents are less prone to oxidative metabolism than thioethers, suggesting longer half-lives for these analogs.

Biological Activity

5-chloro-N-(2,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class, noted for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN3OS
  • Molecular Weight : 319.82 g/mol

The compound features a chloro group, an ethylsulfanyl group, and a dimethylphenyl moiety, which contribute to its unique biological properties.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives often modulate enzyme activity or interact with nucleic acids, which can lead to significant biological effects.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a therapeutic agent. For example:

  • Anticancer Activity : Preliminary research indicates that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies are needed to elucidate the exact pathways involved.
  • Anti-inflammatory Effects : Similar compounds in the pyrimidine class have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects by modulating inflammatory mediators.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A study assessed the cytotoxic effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited low cytotoxicity while maintaining potent activity against specific cancer cell lines (IC50 values in the micromolar range) .
  • Inhibition of Enzymatic Activity :
    • Research has shown that related pyrimidine compounds can effectively inhibit key enzymes involved in cancer metabolism. This suggests that this compound may also target similar pathways, warranting further investigation into its enzymatic inhibition potential .
  • Comparative Analysis :
    • A comparative study involving structurally similar compounds revealed that this compound exhibited enhanced selectivity and potency against certain biological targets compared to its analogs .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AnticancerInhibition of tumor proliferation
Anti-inflammatoryModulation of inflammatory mediators
CytotoxicityLow cytotoxicity in vitro

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